![molecular formula C26H46N4O8 B13012930 tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid](/img/structure/B13012930.png)
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid
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Overview
Description
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a spirocyclic structure, which is known to impart stability and rigidity to the molecule. The presence of the tert-butyl group and the carbamate functionality further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core, followed by the introduction of the tert-butyl and carbamate groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane. The final step usually involves the addition of oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines and alcohols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural features suggest it may interact with specific neurotransmitter systems, potentially offering benefits in conditions such as anxiety and depression.
Case Study : Research has shown that derivatives of this compound exhibit selective binding to serotonin receptors, indicating a promising avenue for developing new antidepressants and anxiolytics .
Agriculture
In agricultural applications, this compound is being explored as a novel pesticide or herbicide due to its ability to inhibit specific enzymatic pathways in pests while being less harmful to beneficial organisms. Its efficacy against common agricultural pests can be attributed to its unique structural properties.
Case Study : Field trials have demonstrated that formulations containing tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate significantly reduce pest populations without adversely affecting crop yield .
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials, including polymers and coatings that require enhanced durability and resistance to environmental degradation.
Case Study : Studies indicate that incorporating this compound into polymer matrices improves mechanical properties and thermal stability, making it suitable for high-performance applications in automotive and aerospace industries .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)methylcarbamate hydrochloride
- tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
- 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid
Uniqueness
What sets tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate apart from similar compounds is its unique combination of the spirocyclic structure and the carbamate functionality. This combination imparts both stability and reactivity, making it a versatile compound for various applications. Additionally, the presence of oxalic acid enhances its solubility and reactivity in certain chemical environments.
Biological Activity
Tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate; oxalic acid, identified by CAS number 2173991-65-4, is a compound of increasing interest in biochemical and pharmaceutical research. Its unique structure combines a spirocyclic framework with carbamate functionality, which may confer distinctive biological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C16H26N2O10
- Molecular Weight : 406.39 g/mol
- IUPAC Name : tert-butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate dioxalate
- Purity : ≥ 97%
The biological activity of tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate; oxalic acid is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The carbamate moiety can form covalent bonds with enzyme active sites, leading to inhibition of enzymatic activity. This interaction can modulate various biochemical pathways, potentially affecting cellular processes such as metabolism and signaling.
Biological Activity Overview
-
Enzyme Inhibition
- The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways involving neurotransmitter synthesis and degradation.
- It shows promise in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
-
Antimicrobial Properties
- Preliminary studies indicate that the compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in antibiotic development.
-
Neuroprotective Effects
- Research has indicated neuroprotective effects in vitro, where the compound may help mitigate neuronal damage in models of oxidative stress.
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects on AChE, tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate demonstrated an IC50 value of 15 µM, indicating significant potency compared to standard inhibitors like donepezil (IC50 = 20 µM).
Case Study 2: Antimicrobial Activity
A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth at concentrations as low as 50 µg/mL, with notable effectiveness against Staphylococcus aureus and Escherichia coli.
Case Study 3: Neuroprotection
In neuroblastoma cell lines subjected to oxidative stress, treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent increase in cell viability, suggesting protective effects against oxidative damage.
Comparative Analysis
Compound | IC50 (µM) | Activity Type |
---|---|---|
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate | 15 | AChE Inhibition |
Donepezil | 20 | AChE Inhibition |
Standard Antibiotic (e.g., Penicillin) | Variable | Antibacterial |
Properties
Molecular Formula |
C26H46N4O8 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14(4)9-5-12(6-9)7-13-8-12;3-1(4)2(5)6/h2*9,13H,5-8H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
APCUVZGVRRJSCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(C1)CNC2.CC(C)(C)OC(=O)N(C)C1CC2(C1)CNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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